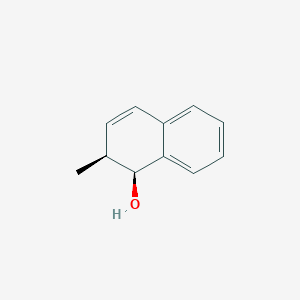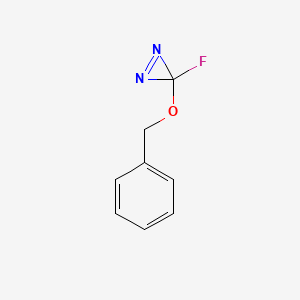
1,7-Dimethylhypoxanthine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,7-Dimethylhypoxanthine is a purine derivative that belongs to the class of xanthines. It is structurally related to caffeine and theobromine, which are well-known stimulants found in coffee and chocolate, respectively. This compound is of interest due to its potential biological activities and its role as a metabolite in various biochemical pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,7-Dimethylhypoxanthine can be synthesized from 2-chloro-1,7-dimethylhypoxanthine. The synthesis involves the methylation of 2-chloro-7-methylhypoxanthine in aqueous alkali, forming two isomers: 2-chloro-3,7-dimethylhypoxanthine and 2-chloro-6-oxo-7,9-dimethylpurine betaine . Another method involves the synthesis of this compound-2-acetic acid and its derivatives from 2-chloro-1,7-dimethylhypoxanthine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
1,7-Dimethylhypoxanthine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed for reduction reactions.
Substitution: Halogenation reactions using reagents like chlorine (Cl₂) or bromine (Br₂) can introduce halogen atoms into the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce halogenated compounds.
Applications De Recherche Scientifique
1,7-Dimethylhypoxanthine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1,7-dimethylhypoxanthine involves its interaction with various molecular targets and pathways. As a purine derivative, it can act on purine receptors and enzymes involved in purine metabolism. It may also influence the central nervous system by modulating neurotransmitter release and receptor activity, similar to caffeine and theobromine .
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine
Theobromine: 3,7-Dimethylxanthine
Theophylline: 1,3-Dimethylxanthine
Uniqueness
1,7-Dimethylhypoxanthine is unique due to its specific methylation pattern, which distinguishes it from other xanthines like caffeine and theobromine. This unique structure may confer distinct biological activities and metabolic pathways .
Propriétés
Numéro CAS |
33155-83-8 |
|---|---|
Formule moléculaire |
C7H8N4O |
Poids moléculaire |
164.16 g/mol |
Nom IUPAC |
1,7-dimethylpurin-6-one |
InChI |
InChI=1S/C7H8N4O/c1-10-3-8-6-5(10)7(12)11(2)4-9-6/h3-4H,1-2H3 |
Clé InChI |
ZIVNUESELYYTHV-UHFFFAOYSA-N |
SMILES canonique |
CN1C=NC2=C1C(=O)N(C=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methyl-2h-pyrazolo[4,3-d]pyrimidine-5,7(4h,6h)-dione](/img/structure/B11917926.png)
![2h-Pyrazolo[3,4-g]benzoxazole](/img/structure/B11917933.png)

![3-Ethyl-2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11917941.png)

![(7-Fluoroimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B11917958.png)
![2,6,7,9-Tetrahydro-3H,5H-[1,2,4]triazolo[3,4-c][1,4]oxazepin-3-one](/img/structure/B11917962.png)


![4-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B11917985.png)

![2-Ethenyl-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B11917992.png)
![1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanamine](/img/structure/B11917999.png)
![4-Ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11918003.png)
